Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-
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Overview
Description
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C15H14FNO6S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrophenoxy group, a propoxy linker, and a benzene sulfonyl fluoride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common synthetic route includes the reaction of 3-nitrophenol with 1,3-dibromopropane to form 3-(3-nitrophenoxy)propane. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Products include sulfonamide or sulfonate derivatives.
Reduction: Products include 4-(3-(3-aminophenoxy)propoxy)benzene-1-sulfonyl fluoride.
Oxidation: Products include nitroso or hydroxylamine derivatives.
Scientific Research Applications
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group.
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonate: Similar structure but with a sulfonate group.
Uniqueness
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and stability. This makes it particularly useful in applications where a stable and reactive sulfonyl fluoride moiety is required, such as in enzyme inhibition studies and the synthesis of specialty chemicals.
Properties
CAS No. |
31185-41-8 |
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Molecular Formula |
C15H14FNO6S |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-[3-(3-nitrophenoxy)propoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H14FNO6S/c16-24(20,21)15-7-5-13(6-8-15)22-9-2-10-23-14-4-1-3-12(11-14)17(18)19/h1,3-8,11H,2,9-10H2 |
InChI Key |
QJKMPAAVLPTGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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